REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][C:6]1([C:18]([O:20]CC)=O)[CH2:10][CH2:9][CH2:8][N:7]1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-])=O>[Ni].C(O)C>[CH2:11]([N:7]1[CH2:8][CH2:9][CH2:10][C:6]21[C:18](=[O:20])[NH:1][CH2:4][CH2:5]2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
ethyl 2-(2-nitroethyl)-1-benzylpyrrolidine-2-carboxylate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC1(N(CCC1)CC1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken for 12 h under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
a mixture of the primary amine
|
Type
|
DISSOLUTION
|
Details
|
The mixture was dissolved in toluene (150 mL)
|
Type
|
ADDITION
|
Details
|
A catalytic amount of p-toluenesulfonic acid (˜30 mg) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a nitrogen atmosphere for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Upon evaporation of the toluene
|
Type
|
CUSTOM
|
Details
|
the residue (now entirely lactam, by GCMS) crystallized
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2(CCNC2=O)CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 93.1% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |